molecular formula C11H13F3OSi B157028 Zifrosilone CAS No. 132236-18-1

Zifrosilone

Cat. No.: B157028
CAS No.: 132236-18-1
M. Wt: 246.30 g/mol
InChI Key: GAPOASFZXBWUGS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of zifrosilone involves the conversion of phenyltrimethylsilane to 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone through a Friedel–Crafts acylation using trifluoroacetic anhydride . This method is efficient and allows for the production of this compound in significant quantities, making it suitable for industrial applications.

Chemical Reactions Analysis

Zifrosilone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving its trifluoromethyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Zifrosilone exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where cholinergic deficits are observed .

Comparison with Similar Compounds

Zifrosilone is unique among acetylcholinesterase inhibitors due to its specific structure and reversible inhibition mechanism. Similar compounds include:

    Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.

    Rivastigmine: A carbamate-based inhibitor with a different mechanism of action.

    Galantamine: An alkaloid that also inhibits acetylcholinesterase but has additional nicotinic receptor modulating properties.

Compared to these compounds, this compound’s unique structure allows for specific interactions with acetylcholinesterase, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-trimethylsilylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3OSi/c1-16(2,3)9-6-4-5-8(7-9)10(15)11(12,13)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPOASFZXBWUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157445
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132236-18-1
Record name Zifrosilone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132236-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zifrosilone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132236181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zifrosilone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIFROSILONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6275788O83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-trimethylsilyl-bromobenzene (7.62 g, 33.3 mmol) in diethyl ether (35 ml) was added at 0° C. 1.5M n-butyllithium in hexane (22.2 ml, 33.3 mmol) over 10 min. Then the mixture was allowed to react 15 min at room temperature, cooled to -78° C. and ethyltrifluoroacetate (14.2 g, 100 mmol) was added over 5 min. Then the mixture was allowed to react 15 min at -78° C., the cooling bath was removed and when the temperature rose to 0° C. 3N HCl (35 ml) was added dropwise. The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. Chromatography (silica gel, cyclohexane/diethyl ether: 90/10) followed by distillation under reduced pressure afforded the expected compound as a colorless oil (4.32 g, 53% yield), b.p. 120° C., Rf: 0.28 (cyclohexane/diethyl ether: 95/5).
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.2 mL
Type
reactant
Reaction Step Three
Quantity
14.2 g
Type
reactant
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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